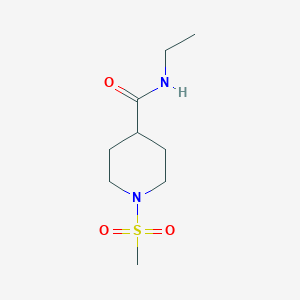

N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide

CAS No.:

Cat. No.: VC8612490

Molecular Formula: C9H18N2O3S

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H18N2O3S |

|---|---|

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | N-ethyl-1-methylsulfonylpiperidine-4-carboxamide |

| Standard InChI | InChI=1S/C9H18N2O3S/c1-3-10-9(12)8-4-6-11(7-5-8)15(2,13)14/h8H,3-7H2,1-2H3,(H,10,12) |

| Standard InChI Key | VHTQZDJNQHBVQQ-UHFFFAOYSA-N |

| SMILES | CCNC(=O)C1CCN(CC1)S(=O)(=O)C |

| Canonical SMILES | CCNC(=O)C1CCN(CC1)S(=O)(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

N-Ethyl-1-(methylsulfonyl)piperidine-4-carboxamide features a piperidine ring substituted at the 1-position with a methylsulfonyl group () and at the 4-position with an ethylcarboxamide moiety (). The piperidine ring adopts a chair conformation, as evidenced by X-ray crystallographic studies of analogous compounds . The methylsulfonyl group contributes to the molecule’s polarity, with a computed polar surface area (PSA) of 83.06 Ų, while the ethylcarboxamide enhances hydrogen-bonding capacity .

Table 1: Key Physicochemical Properties

Spectroscopic and Computational Data

The compound’s SMILES notation () and InChIKey () provide unambiguous identifiers for database searches . Computational models predict moderate lipophilicity (), suggesting balanced solubility in aqueous and organic media . Infrared (IR) spectroscopy of related piperidine sulfonamides reveals characteristic peaks for sulfonyl () and carboxamide () groups, though experimental data for this specific compound remain unpublished .

Synthesis and Structural Modification

Synthetic Routes

The synthesis of N-ethyl-1-(methylsulfonyl)piperidine-4-carboxamide typically proceeds via a two-step strategy:

-

Piperidine Functionalization: Piperidine-4-carboxylic acid is first sulfonylated at the 1-position using methylsulfonyl chloride in the presence of a base such as triethylamine .

-

Carboxamide Formation: The resulting 1-(methylsulfonyl)piperidine-4-carboxylic acid is then coupled with ethylamine via carbodiimide-mediated amidation (e.g., using EDC and HOBt) .

Alternative routes involve nucleophilic displacement of a leaving group (e.g., tosylate) on the piperidine ring, though these methods are less common due to regioselectivity challenges .

Structural Analogs and Derivatives

Modifications to the ethylcarboxamide or methylsulfonyl groups have yielded derivatives with varied bioactivity. For example:

-

N-(2-Phenylethyl) analogs: Exhibit enhanced binding to neurological targets, as seen in UCH-L1 activators .

-

Methylsulfonyl replacements: Substitution with aryl sulfonamides improves metabolic stability in preclinical models .

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Profile: No in vivo toxicity data are available, necessitating acute and chronic exposure studies.

-

Mechanistic Clarity: The compound’s exact molecular targets remain unvalidated.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume